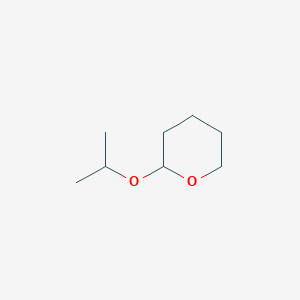
2-Isopropoxytetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxytetrahydropyran, also known as IPTHP, is a chemical compound with the molecular formula C9H18O2. It is a colorless liquid that is mainly used in scientific research. IPTHP is a cyclic ether that has a tetrahydropyran ring with an isopropoxy group attached at the second position. This compound has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 2-Isopropoxytetrahydropyran is not well understood. However, it has been reported that 2-Isopropoxytetrahydropyran can act as a Lewis acid, which can coordinate with electron-rich species. This property of 2-Isopropoxytetrahydropyran has been exploited in various chemical reactions, including the Diels-Alder reaction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Isopropoxytetrahydropyran. However, it has been reported that 2-Isopropoxytetrahydropyran has low toxicity and is not mutagenic or carcinogenic. It is also not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments. It is a colorless liquid that is easy to handle and store. It has a low boiling point of 120°C, which makes it easy to remove from reaction mixtures. 2-Isopropoxytetrahydropyran is also stable under a wide range of conditions, including acidic and basic conditions. However, 2-Isopropoxytetrahydropyran has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research. One potential application is in the synthesis of biologically active compounds, including natural products and pharmaceuticals. 2-Isopropoxytetrahydropyran can also be used as a solvent and a reagent in the development of new chemical reactions. Another potential application is in the field of material science, where 2-Isopropoxytetrahydropyran can be used as a template in the synthesis of porous materials. Additionally, 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Conclusion
In conclusion, 2-Isopropoxytetrahydropyran is a cyclic ether that has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science. The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. 2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments, including its stability under a wide range of conditions. There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research, including the synthesis of biologically active compounds and the development of new chemical reactions.
Méthodes De Synthèse
The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. Another method involves the reaction of 2-chlorotetrahydrofuran with isopropoxide ion. The yield of 2-Isopropoxytetrahydropyran can be improved by using a solvent-free method, which involves the use of a solid acid catalyst. This method has been reported to give a yield of up to 90%.
Applications De Recherche Scientifique
2-Isopropoxytetrahydropyran has been widely used in scientific research, particularly in the field of organic synthesis. It is used as a solvent and a reagent in various chemical reactions, including the synthesis of cyclic ethers, alcohols, and carboxylic acids. 2-Isopropoxytetrahydropyran has also been used as a protecting group for alcohols and carboxylic acids. It has been reported that 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of optically active compounds.
Propriétés
Numéro CAS |
1927-70-4 |
|---|---|
Nom du produit |
2-Isopropoxytetrahydropyran |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H16O2/c1-7(2)10-8-5-3-4-6-9-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ZGXPHCSAAJGIJC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1CCCCO1 |
SMILES canonique |
CC(C)OC1CCCCO1 |
Autres numéros CAS |
1927-70-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

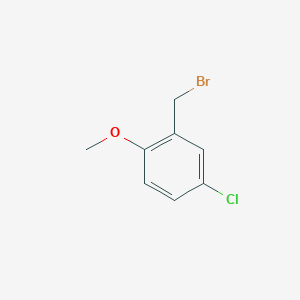




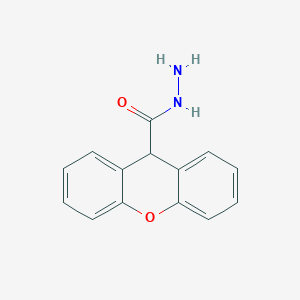
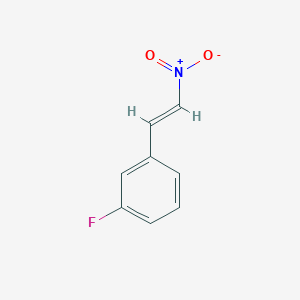
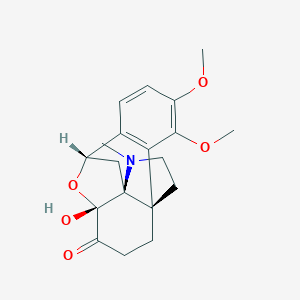
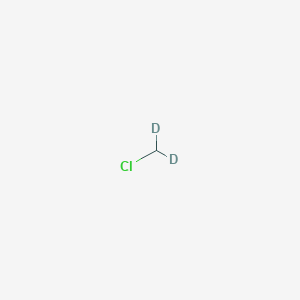


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)